

# Synthesis Protocol for Benzyl N-(5-iodopentyl)carbamate

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Compound of Interest

Compound Name: Benzyl N-(5-iodopentyl)carbamate

Cat. No.: B1311885

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## **Application Notes**

This document provides a detailed two-step protocol for the chemical synthesis of **Benzyl N-(5-iodopentyl)carbamate**. This compound is a valuable bifunctional linker and intermediate in medicinal chemistry and drug development, often utilized in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents. The presence of a carbamate-protected amine and a terminal alkyl iodide allows for sequential and orthogonal functionalization.

The synthesis pathway involves two key transformations:

- N-Protection: The primary amine of 5-amino-1-pentanol is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield the intermediate, Benzyl N-(5hydroxypentyl)carbamate. This step ensures the chemoselective modification of the hydroxyl group in the subsequent step.
- Iodination: The terminal primary alcohol of the carbamate-protected intermediate is converted to an alkyl iodide via an Appel reaction. This reaction utilizes triphenylphosphine and iodine to achieve a mild and efficient conversion, yielding the final product.[1][2][3]

This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.



# **Experimental Workflow Diagram**



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Caption: Synthetic workflow for **Benzyl N-(5-iodopentyl)carbamate**.

# **Quantitative Data Summary**



Parameter	Step 1: N-Protection	Step 2: lodination (Appel Reaction)
Starting Material	5-Amino-1-pentanol	Benzyl N-(5- hydroxypentyl)carbamate
Molecular Weight ( g/mol )	103.16	237.30[4]
Key Reagents	Benzyl Chloroformate, NaHCO₃	Triphenylphosphine, lodine, Imidazole
Solvent	Dichloromethane (DCM), Water	Dichloromethane (DCM)
Reaction Temperature	0 °C to Room Temperature	0 °C to Room Temperature
Reaction Time	16 hours	12-16 hours
Typical Molar Ratio	1.0 eq. Amine : 1.1 eq. Cbz-Cl	1.0 eq. Alcohol : 1.5 eq. PPh₃ : 1.5 eq. l₂ : 3.0 eq. Imidazole
Product Name	Benzyl N-(5- hydroxypentyl)carbamate	Benzyl N-(5- iodopentyl)carbamate
Product MW ( g/mol )	237.30	347.20
Typical Yield	85-95%	75-85%
Purification Method	Flash Column Chromatography	Flash Column Chromatography

# Experimental Protocols Step 1: Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

- Reaction Setup:
  - o To a 250 mL round-bottom flask, add 5-amino-1-pentanol (5.16 g, 50.0 mmol, 1.0 eq.).
  - Dissolve the starting material in a biphasic solvent system of 100 mL of dichloromethane
     (DCM) and 50 mL of a saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution.



Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0 °C.

#### Reagent Addition:

 While stirring vigorously, add benzyl chloroformate (8.53 g, 7.8 mL, 55.0 mmol, 1.1 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

#### Reaction:

- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Continue stirring for 16 hours. The reaction progress can be monitored by Thin Layer
   Chromatography (TLC) using a mobile phase of 1:1 Hexanes: Ethyl Acetate.

#### Work-up and Extraction:

- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM.
- Combine all organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
- Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to obtain the crude product as an oil.

#### • Purification:

- Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 30% to 50% ethyl acetate in hexanes.
- Combine the fractions containing the product and evaporate the solvent to yield Benzyl N-(5-hydroxypentyl)carbamate as a colorless oil.



# Step 2: Synthesis of Benzyl N-(5-iodopentyl)carbamate (Appel Reaction)

#### · Reaction Setup:

- To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (9.83 g, 37.5 mmol, 1.5 eq.) and dissolve it in 100 mL of anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice-water bath and add imidazole (5.11 g, 75.0 mmol, 3.0 eq.).

#### Reagent Addition:

- Once the imidazole has dissolved, add iodine (9.52 g, 37.5 mmol, 1.5 eq.) portion-wise.
   The solution will turn dark brown.
- Stir the mixture at 0 °C for 15 minutes.
- Prepare a solution of Benzyl N-(5-hydroxypentyl)carbamate (5.93 g, 25.0 mmol, 1.0 eq.) in 25 mL of anhydrous DCM.
- Add this solution dropwise to the reaction flask over 20 minutes.

#### Reaction:

- After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.[1]
- Monitor the reaction completion by TLC (Mobile phase: 3:1 Hexanes: Ethyl Acetate).

#### Work-up and Extraction:

- Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>). Stir until the brown color disappears.[5][6]
- Transfer the mixture to a separatory funnel and separate the layers.



- Extract the aqueous layer with 50 mL of DCM.
- Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a white solid byproduct.

#### Purification:

- Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 20% ethyl acetate in hexanes.
- Combine the product-containing fractions and remove the solvent under reduced pressure to afford Benzyl N-(5-iodopentyl)carbamate as a pale yellow oil.

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